REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH:11]([CH3:16])[C:12]([F:15])([F:14])[F:13])[C:5]#N.[OH-:17].[Na+].CC([OH:22])C>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH:11]([CH3:16])[C:12]([F:15])([F:14])[F:13])[C:5]([OH:22])=[O:17] |f:1.2|
|
Name
|
|
Quantity
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430 mg
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Type
|
reactant
|
Smiles
|
ClC=1C=C(C#N)C=CC1OC(C(F)(F)F)C
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Name
|
|
Quantity
|
1.37 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
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Name
|
|
Quantity
|
1.37 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
|
CUSTOM
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Details
|
by stirring at 80° C. for 24 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
by stirring at 95° C. for 24 hours
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Duration
|
24 h
|
Type
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CONCENTRATION
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Details
|
The reaction solution was concentrated until the amount
|
Type
|
ADDITION
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Details
|
To the residue was added 12M HCl
|
Type
|
FILTRATION
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Details
|
the resulting precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)O)C=CC1OC(C(F)(F)F)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |